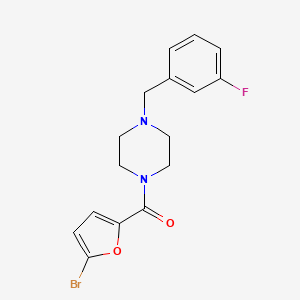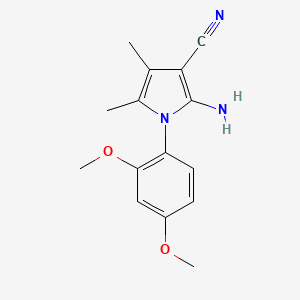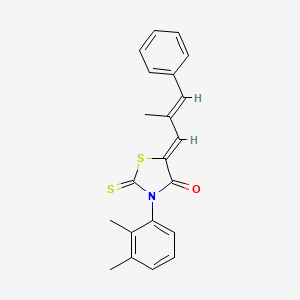
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide
描述
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, also known as MLCK Inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used as an inhibitor of Myosin Light Chain Kinase (MLCK), which is an enzyme that plays a crucial role in the regulation of smooth muscle contraction. The inhibition of MLCK by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown promising results in various research studies, making it a potential candidate for the treatment of various diseases.
作用机制
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide acts as a competitive inhibitor of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, which is an enzyme that phosphorylates myosin light chain and regulates smooth muscle contraction. The inhibition of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of smooth muscle contraction, which has various physiological effects.
Biochemical and Physiological Effects:
The inhibition of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has various biochemical and physiological effects, some of which are as follows:
1. Inhibition of Smooth Muscle Contraction: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide plays a crucial role in the regulation of smooth muscle contraction, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of smooth muscle contraction.
2. Inhibition of Cell Proliferation: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to be overexpressed in various types of cancer cells, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of cancer cell proliferation.
3. Inhibition of Cell Migration: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been implicated in the regulation of cell migration, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of cell migration.
实验室实验的优点和局限性
The use of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in lab experiments has various advantages and limitations, some of which are as follows:
Advantages:
1. Specific Inhibition of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide acts as a specific inhibitor of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, which makes it a valuable tool in studying the role of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in various physiological and pathological processes.
2. Potent Inhibitor: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to be a potent inhibitor of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, which makes it a valuable tool in studying the effects of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide inhibition.
Limitations:
1. Limited Solubility: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has limited solubility in aqueous solutions, which can limit its use in various lab experiments.
2. Non-specific Effects: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to have non-specific effects on various enzymes, which can limit its use in studying the specific effects of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide inhibition.
未来方向
The use of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in scientific research has various future directions, some of which are as follows:
1. Development of Novel N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide Inhibitors: The development of novel N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide inhibitors based on the structure of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide can lead to the development of more potent and specific inhibitors.
2. Clinical Trials: The potential applications of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in the treatment of various diseases warrant further clinical trials to evaluate its efficacy and safety.
3. Mechanistic Studies: The elucidation of the mechanisms underlying the effects of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide can lead to a better understanding of the role of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in various physiological and pathological processes.
科学研究应用
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of this compound are as follows:
1. Cancer Research: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to be overexpressed in various types of cancer cells, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown promising results in inhibiting cancer cell proliferation and migration.
2. Cardiovascular Research: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide plays a crucial role in the regulation of smooth muscle contraction in blood vessels, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown potential in the treatment of various cardiovascular diseases such as hypertension and atherosclerosis.
3. Neurological Research: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown potential in the treatment of these disorders.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-8-21(18,19)12-7-5-4-6-11(12)14(17)15-13-9-10(2)20-16-13/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBHFORRNPGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4672450.png)

![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4672488.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![4-(2,4-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4672546.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)